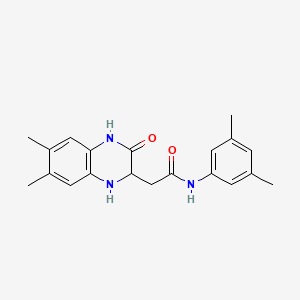

![molecular formula C8H8Cl2N4 B2704978 5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine CAS No. 1630906-67-0](/img/structure/B2704978.png)

5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

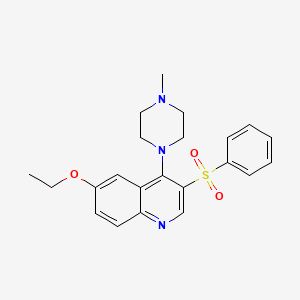

5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine is a chemical compound with the molecular formula C8H8Cl2N4 . It is a type of pyrazolo[4,3-d]pyrimidine, which is a class of compounds known to have various biological activities .

Synthesis Analysis

The synthesis of this compound and related compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds were synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis

The molecular structure of this compound contains a total of 23 bonds, including 15 non-H bonds, 10 multiple bonds, 1 rotatable bond, and 10 aromatic bonds . It also features 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Physical And Chemical Properties Analysis

The average mass of this compound is 231.082 Da, and its monoisotopic mass is 230.012604 Da .科学的研究の応用

Anticancer and Enzymatic Inhibitory Activity

Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer potential due to their ability to interfere with various cancer cell lines. These compounds have been extensively studied for their ability to inhibit specific enzymes, offering potential pathways for the development of new drugs targeting cancer. The synthesis and functionalization of these derivatives aim to enhance their structural diversity, which is crucial for their effectiveness as anticancer agents. Additionally, their role in inhibiting 5-lipoxygenase suggests a broader therapeutic application, indicating their versatility in drug design (Andres Arias-Gómez et al., 2021).

Proapoptotic Agents in Cancer Therapy

Research into pyrazolo[3,4-d]pyrimidine derivatives has identified them as potent antiproliferative and proapoptotic agents against various cancer cells, including A431 and 8701-BC cells. These compounds achieve their therapeutic effects by blocking the phosphorylation of Src, a critical step in cancer cell growth and survival. This action not only inhibits cell proliferation but also induces apoptosis in cancer cells, offering a promising avenue for cancer treatment (F. Carraro et al., 2006).

Nanosystem Approaches for Drug Delivery

The poor aqueous solubility of pyrazolo[3,4-d]pyrimidines poses a significant challenge to their clinical development as drug candidates. To address this issue, research has focused on developing albumin nanoparticles and liposomes for drug delivery. These nanosystems have shown promise in improving the solubility profile and pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines, enhancing their anti-neuroblastoma activity. This innovative approach underscores the importance of nanotechnology in overcoming drug solubility challenges and improving therapeutic outcomes (G. Vignaroli et al., 2016).

Synthesis and Evaluation of Antimicrobial Agents

The regioselective synthesis of pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines in aqueous medium has led to the discovery of compounds with significant antibacterial activity. These compounds have been evaluated against various microbes, showing broader antibacterial activity than standard antibiotics. This discovery highlights the potential of pyrazolo[1,5-a]pyrimidines as effective antimicrobial agents, contributing to the search for new treatments against resistant bacterial infections (R. Aggarwal et al., 2011).

作用機序

Target of Action

The primary target of the compound 5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in regulating the cell cycle and transcription .

Mode of Action

This compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition results in a significant alteration in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This results in cell growth arrest at the G0-G1 stage .

Pharmacokinetics

The pharmacokinetic properties of this compound are suitable, as indicated by in silico ADMET studies . These properties impact the bioavailability of the compound, aiding in the prediction of the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of this compound is a significant inhibition of the growth of examined cell lines . It also induces apoptosis within HCT cells .

将来の方向性

The future directions for research on 5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . More studies could be conducted to explore its synthesis, biological activity, and potential applications in medicine .

特性

IUPAC Name |

5,7-dichloro-2-propan-2-ylpyrazolo[4,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4/c1-4(2)14-3-5-6(13-14)7(9)12-8(10)11-5/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAKTMYTHHJMBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C2C(=N1)C(=NC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2704895.png)

methanone](/img/structure/B2704899.png)

![3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine](/img/structure/B2704900.png)

![N-(4-Fluorophenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2704902.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2704903.png)

![(4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone](/img/structure/B2704904.png)

![N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide](/img/structure/B2704908.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2704913.png)